![molecular formula C8H15Cl2N3O B2780163 (1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride CAS No. 2309474-44-8](/img/structure/B2780163.png)
(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride” is a chemical compound with the molecular weight of 240.13 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H13N3O.2ClH/c1-11-8-2-3-12-5-6(8)7(4-9)10-11;;/h2-5,9H2,1H3;2*1H . This code represents the molecular structure of the compound, including the number and arrangement of atoms. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 240.13 . More detailed physical and chemical properties might be available in specialized chemical databases or literature.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure
- Diamino Scaffold for Parallel Turn Conformations : A study by Bucci et al. (2018) focused on the synthesis of a related scaffold, tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, designed as a diamino derivative to stabilize parallel turn conformations in peptides (Bucci et al., 2018).
Corrosion Inhibition
- Pyranopyrazole Derivatives for Mild Steel Corrosion Inhibition : Research by Yadav et al. (2016) investigated pyranopyrazole derivatives as inhibitors for mild steel corrosion in acidic solutions. The study highlighted their efficiency and mechanisms of action (Yadav et al., 2016).
Anticancer and Antimicrobial Agents
- 1,3-Oxazole Clubbed Pyridyl-Pyrazolines : A study by Katariya et al. (2021) synthesized novel compounds incorporating pyrazoline for potential use as anticancer and antimicrobial agents. Their biological potency was tested against cancer cell lines and pathogenic strains (Katariya et al., 2021).
Synergistic Effects with Antitumor Drugs
- Isoxazole and Isothiazole Derivatives of Comenic Acid : Research by Kletskov et al. (2018) synthesized isoxazole and isothiazole derivatives of comenic acid and observed synergistic effects when combined with an antitumor drug, Temobel, used in brain tumor chemotherapy (Kletskov et al., 2018).
Metal Complex Chemistry
- Cobalt(II) Complexes with Pyrazolylmethylamine Ligands : A study by Choi et al. (2015) explored the formation of cobalt(II) complexes with various pyrazolylmethylamine ligands, revealing insights into their coordination chemistry and potential applications (Choi et al., 2015).
Organic Ligand Reactions
- Metal-Induced Organic Ligand Reactions : Chen et al. (2020) reported on the reactions of an organic ligand, including metal-induced and oxygen insertion processes, providing insights into complex organic synthesis (Chen et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements associated with this compound are H315, H319, and H335, which indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-11-8-2-3-12-5-6(8)7(4-9)10-11;;/h2-5,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZRDLBPIKYJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2780080.png)

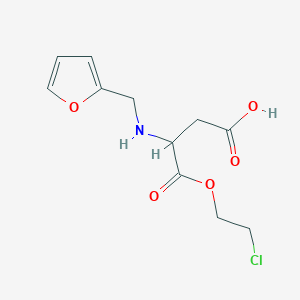

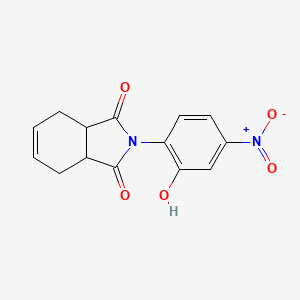
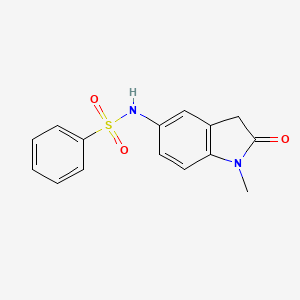


![N-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2780097.png)

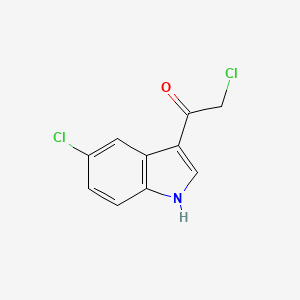
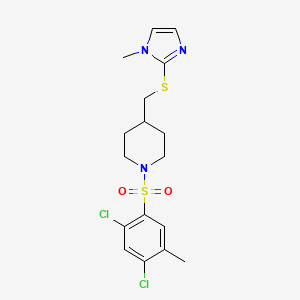

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2780103.png)